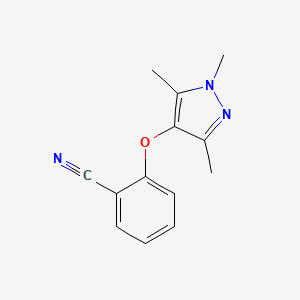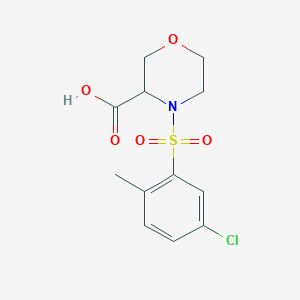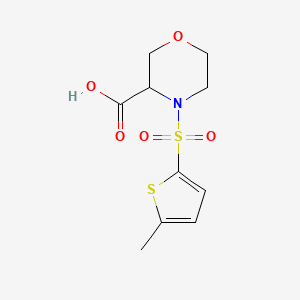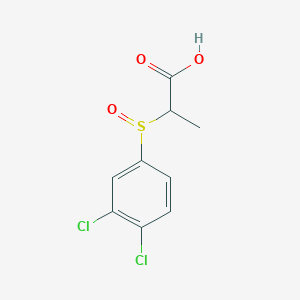
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TMB-4 is a small molecule that has been synthesized for its ability to inhibit the activity of certain enzymes and proteins in biological systems.
科学的研究の応用
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One notable application is in cancer research, where 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the growth and survival of cancer cells. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has also been used in neurodegenerative disease research, where it has been shown to inhibit the aggregation of amyloid beta, a protein that is involved in Alzheimer's disease.
作用機序
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile works by binding to specific sites on enzymes and proteins, inhibiting their activity. For example, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile binds to the ATP-binding site on Hsp90, preventing it from functioning properly. This leads to the degradation of client proteins that are necessary for cancer cell survival. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile also binds to amyloid beta, preventing it from aggregating into toxic plaques that can damage neurons in the brain.
Biochemical and Physiological Effects:
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile leads to the degradation of client proteins that are necessary for cell survival. This can lead to cell death and the inhibition of tumor growth. In neurodegenerative diseases, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile prevents the aggregation of amyloid beta, which can lead to a reduction in neuronal damage and cognitive decline.
実験室実験の利点と制限
One advantage of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in biological systems. However, one limitation is that 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile in scientific research. One direction is the development of new analogs with improved potency and specificity. Another direction is the exploration of new applications for 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, such as in infectious disease research. Additionally, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile could be used in combination with other drugs to enhance their efficacy and reduce side effects.
合成法
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxybenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a palladium catalyst. The resulting product can then be purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-13(10(2)16(3)15-9)17-12-7-5-4-6-11(12)8-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLHFQBVEUUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)


![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)
![7-[(4-Fluorophenyl)methylsulfonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581161.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)
![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)